molecular formula C17H15N3OS B11524174 (2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

(2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one

Cat. No.: B11524174
M. Wt: 309.4 g/mol
InChI Key: BETQTFFAMORWKK-GIJQJNRQSA-N
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Description

(2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one is a complex organic compound that features a bicyclic structure with a phenyl group, a hydrazinylidene linkage, and a thiazolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the bicyclic structure: This can be achieved through Diels-Alder reactions involving cyclopentadiene and a suitable dienophile.

    Introduction of the phenyl group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the hydrazinylidene linkage: This can be done through condensation reactions involving hydrazine derivatives.

    Formation of the thiazolidinone ring: This step may involve cyclization reactions using thiourea and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the phenyl group.

    Reduction: Reduction reactions may target the hydrazinylidene linkage or the bicyclic structure.

    Substitution: Substitution reactions can occur at various positions on the phenyl group or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor ligands. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity.

    Receptor binding: It may interact with cell surface receptors, modulating signal transduction pathways.

    DNA/RNA interaction: The compound may intercalate into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are known for their diverse biological activities.

    Hydrazones: Compounds with hydrazinylidene linkages are often studied for their potential as therapeutic agents.

    Bicyclic compounds: Bicyclic structures are common in many natural products and synthetic drugs.

Uniqueness

The uniqueness of (2Z)-2-{(2E)-[(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one lies in its combination of these structural features, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

(2Z)-2-[(E)-(3-phenyl-2-bicyclo[2.2.1]hepta-2,5-dienyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15N3OS/c21-15-10-22-17(19-15)20-18-9-14-12-6-7-13(8-12)16(14)11-4-2-1-3-5-11/h1-7,9,12-13H,8,10H2,(H,19,20,21)/b18-9+

InChI Key

BETQTFFAMORWKK-GIJQJNRQSA-N

Isomeric SMILES

C1C2C=CC1C(=C2/C=N/N=C\3/NC(=O)CS3)C4=CC=CC=C4

Canonical SMILES

C1C2C=CC1C(=C2C=NN=C3NC(=O)CS3)C4=CC=CC=C4

Origin of Product

United States

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